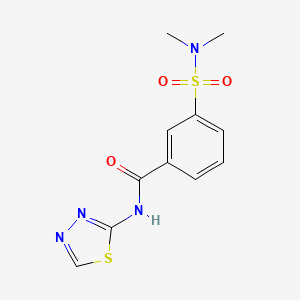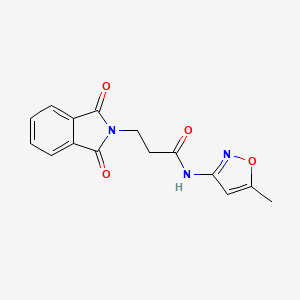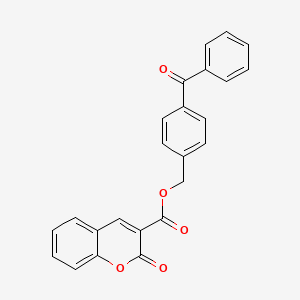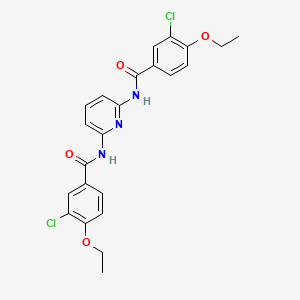![molecular formula C20H32N2O6 B4164606 N',N'-dimethyl-N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4164606.png)
N',N'-dimethyl-N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid
Overview
Description
N’-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate is a complex organic compound with a unique structure that includes an allyl group, a methylphenoxy group, and an ethanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate typically involves multiple steps:
Formation of the Allyl-Methylphenoxy Intermediate: This step involves the reaction of allyl bromide with 4-methylphenol in the presence of a base such as potassium carbonate to form 2-allyl-4-methylphenol.
Ethoxylation: The intermediate is then reacted with ethylene oxide under controlled conditions to introduce the ethoxy groups.
Amine Introduction: The ethoxylated product is then reacted with N,N-dimethylethylenediamine to form the final amine compound.
Oxalate Formation: The final step involves the reaction of the amine compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to remove the allyl group or to reduce the oxalate to a simpler amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: Simpler amines or de-allylated products.
Substitution: Brominated or nitrated phenoxy derivatives.
Scientific Research Applications
N’-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N’-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-{2-[2-(2-allylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate
- N’-{2-[2-(2-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate
- N’-{2-[2-(2-phenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate
Uniqueness
N’-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine oxalate is unique due to the presence of both allyl and methyl groups on the phenoxy ring, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Properties
IUPAC Name |
N',N'-dimethyl-N-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.C2H2O4/c1-5-6-17-15-16(2)7-8-18(17)22-14-13-21-12-10-19-9-11-20(3)4;3-1(4)2(5)6/h5,7-8,15,19H,1,6,9-14H2,2-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMYHKMVAFMNPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCNCCN(C)C)CC=C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2-Methoxy-4-prop-2-enylphenoxy)propyl]benzimidazole;oxalic acid](/img/structure/B4164528.png)
![4-{[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbamoyl}phenyl acetate](/img/structure/B4164539.png)

![1-[3-(4-Chlorophenyl)sulfanylpropyl]benzimidazole](/img/structure/B4164563.png)

![N',N'-dimethyl-N-[3-(2-methyl-5-propan-2-ylphenoxy)propyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4164568.png)
![N-[2-(4-morpholinyl)-5-nitrophenyl]-2-furamide](/img/structure/B4164575.png)

![1-[4-(2-Phenylmethoxyphenoxy)butoxy]pyrrolidine-2,5-dione](/img/structure/B4164579.png)

![1-[2-(3-Nitrophenoxy)ethyl]benzimidazole;oxalic acid](/img/structure/B4164593.png)
![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4164598.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B4164607.png)
![N'-{3-[4-(benzyloxy)phenoxy]propyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164615.png)
